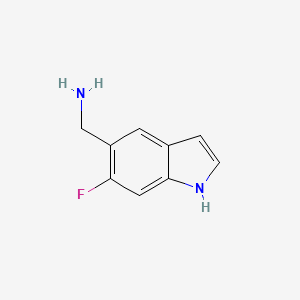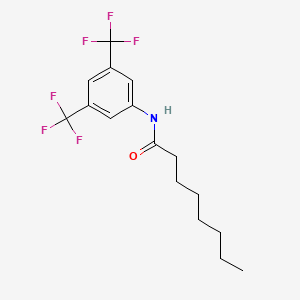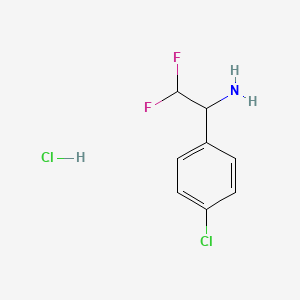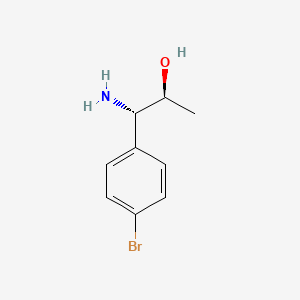
3-(4-Fluoro-3-(trifluoromethyl)phenyl)-1,5,5-trimethylimidazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Fluoro-3-(trifluoromethyl)phenyl)-1,5,5-trimethylimidazolidine-2,4-dione is a synthetic organic compound characterized by the presence of a fluorinated phenyl ring and an imidazolidine-2,4-dione core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluoro-3-(trifluoromethyl)phenyl)-1,5,5-trimethylimidazolidine-2,4-dione typically involves multiple steps. One common method includes the reaction of 4-fluoro-3-(trifluoromethyl)benzaldehyde with 1,5,5-trimethylhydantoin under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-Fluoro-3-(trifluoromethyl)phenyl)-1,5,5-trimethylimidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The fluorinated phenyl ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nucleophilic substitution with sodium methoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
3-(4-Fluoro-3-(trifluoromethyl)phenyl)-1,5,5-trimethylimidazolidine-2,4-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and specialty chemicals.
Mécanisme D'action
The mechanism of action of 3-(4-Fluoro-3-(trifluoromethyl)phenyl)-1,5,5-trimethylimidazolidine-2,4-dione involves its interaction with specific molecular targets. The fluorinated phenyl ring enhances its binding affinity to certain enzymes or receptors, potentially inhibiting their activity. The imidazolidine-2,4-dione core may also play a role in stabilizing the compound’s interaction with its targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(4-Fluoro-3-(trifluoromethyl)phenyl)ethanol
- 4-(Trifluoromethyl)phenol
- 3-(Trifluoromethyl)phenol
Uniqueness
Compared to similar compounds, 3-(4-Fluoro-3-(trifluoromethyl)phenyl)-1,5,5-trimethylimidazolidine-2,4-dione stands out due to its unique combination of a fluorinated phenyl ring and an imidazolidine-2,4-dione core. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable for various applications in research and industry.
Propriétés
Formule moléculaire |
C13H12F4N2O2 |
|---|---|
Poids moléculaire |
304.24 g/mol |
Nom IUPAC |
3-[4-fluoro-3-(trifluoromethyl)phenyl]-1,5,5-trimethylimidazolidine-2,4-dione |
InChI |
InChI=1S/C13H12F4N2O2/c1-12(2)10(20)19(11(21)18(12)3)7-4-5-9(14)8(6-7)13(15,16)17/h4-6H,1-3H3 |
Clé InChI |
YGLYJJBFBZTIOK-UHFFFAOYSA-N |
SMILES canonique |
CC1(C(=O)N(C(=O)N1C)C2=CC(=C(C=C2)F)C(F)(F)F)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(3S)-3-Amino-3-[3-fluoro-4-(trifluoromethyl)phenyl]propanenitrile](/img/structure/B13040728.png)









